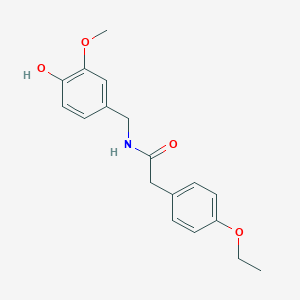
ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-(p-ethoxyphenyl)-N-vanillyl-, also known as capsaicin, is a natural compound found in chili peppers. It is a potent agonist of the transient receptor potential vanilloid subtype 1 (TRPV1) ion channel, which is involved in the perception of pain and temperature. Capsaicin has been widely studied for its potential applications in pain management, cancer therapy, and metabolic disorders.
作用机制
Capsaicin works by activating TRPV1 ion channels, which are found in sensory neurons and are involved in the perception of pain and temperature. TRPV1 ion channels are activated by various stimuli, including heat, protons, and ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL-. Activation of TRPV1 ion channels leads to the influx of calcium ions into the cell, which triggers a series of intracellular signaling pathways. The desensitization of TRPV1 ion channels by ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- is thought to occur through the depletion of intracellular calcium stores and the activation of protein kinase C.
生化和生理效应
Capsaicin has a wide range of biochemical and physiological effects. In addition to its analgesic, anticancer, and metabolic effects, ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. Capsaicin has also been shown to modulate the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, which are involved in pain perception.
实验室实验的优点和局限性
Capsaicin has several advantages for lab experiments, including its high potency and selectivity for TRPV1 ion channels, its ability to induce desensitization, and its availability as a pure compound. However, ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- also has several limitations, including its poor solubility in aqueous solutions, its potential for non-specific effects, and its potential for toxicity at high concentrations.
未来方向
There are several future directions for ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- research. One area of interest is the development of more potent and selective TRPV1 agonists and antagonists for use in pain management and other applications. Another area of interest is the investigation of the role of TRPV1 ion channels in various physiological and pathological processes, such as inflammation, neurodegeneration, and cancer. Additionally, the potential applications of ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- in metabolic disorders, such as obesity and diabetes, warrant further investigation.
合成方法
Capsaicin can be extracted from chili peppers or synthesized chemically. The chemical synthesis of ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- involves the condensation of vanillin with 8-methyl-N-vanillyl-6-nonenamide, followed by the reduction of the resulting Schiff base with sodium borohydride. The purity of the synthesized ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- can be improved by recrystallization from ethanol.
科学研究应用
Capsaicin has been studied for its potential applications in pain management, cancer therapy, and metabolic disorders. In pain management, ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- is used as a topical analgesic for the treatment of various types of pain, including neuropathic pain, osteoarthritis, and post-herpetic neuralgia. Capsaicin works by desensitizing TRPV1 ion channels, leading to a reduction in pain perception. In cancer therapy, ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. Capsaicin also has potential applications in metabolic disorders, such as obesity and diabetes, by modulating energy expenditure and glucose metabolism.
属性
CAS 编号 |
101651-31-4 |
|---|---|
产品名称 |
ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- |
分子式 |
C18H21NO4 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
2-(4-ethoxyphenyl)-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H21NO4/c1-3-23-15-7-4-13(5-8-15)11-18(21)19-12-14-6-9-16(20)17(10-14)22-2/h4-10,20H,3,11-12H2,1-2H3,(H,19,21) |
InChI 键 |
QLTJZJNIERDAMF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=C(C=C2)O)OC |
规范 SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=C(C=C2)O)OC |
其他 CAS 编号 |
101651-31-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





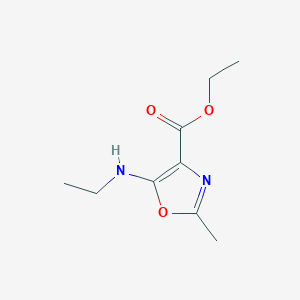
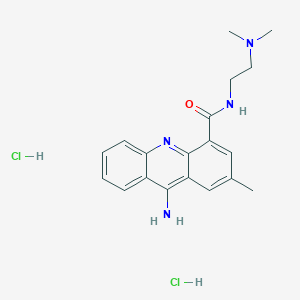

![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)
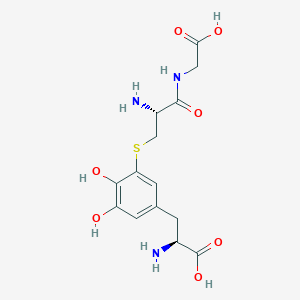

![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)

![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)

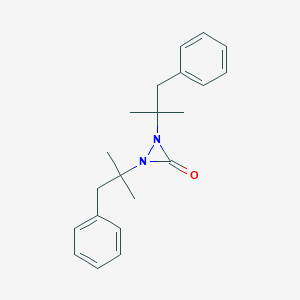
![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)